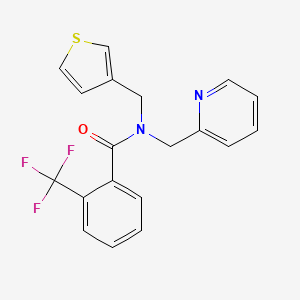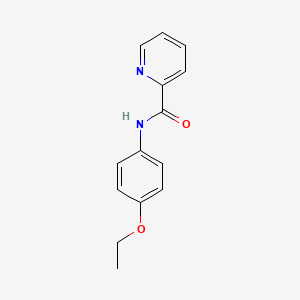
N-(4-Ethoxyphenyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethoxyphenyl)picolinamide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of picolinamide, where the amide nitrogen is substituted with a 4-ethoxyphenyl group
Mechanism of Action
Target of Action
The primary target of N-(4-Ethoxyphenyl)picolinamide is the lipid-transfer protein Sec14p . This protein plays a crucial role in the lipid metabolism of fungal cells .
Mode of Action
This compound: interacts with its target, the lipid-transfer protein Sec14p, by selectively inhibiting its function . This inhibition results in a disruption of the normal lipid metabolism within the fungal cell .
Biochemical Pathways
The inhibition of Sec14p by This compound affects the lipid metabolism pathway within the fungal cell . This disruption can lead to downstream effects such as impaired cell membrane integrity and function, ultimately leading to cell death .
Result of Action
The molecular and cellular effects of This compound ’s action result in the disruption of normal fungal cell function. By inhibiting the lipid-transfer protein Sec14p, the compound disrupts lipid metabolism, which can lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethoxyphenyl)picolinamide typically involves the reaction of picolinic acid with 4-ethoxyaniline. The process generally follows these steps:
Activation of Picolinic Acid: Picolinic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.
Amide Formation: The activated picolinic acid is then reacted with 4-ethoxyaniline in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Activation: Large quantities of picolinic acid are activated using industrial-scale coupling reagents.
Continuous Reaction: The activated acid is continuously reacted with 4-ethoxyaniline in a flow reactor to ensure efficient mixing and reaction completion.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-Ethoxyphenyl)picolinamide undergoes several types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: Electrophilic reagents such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: N-(4-Ethoxyphenyl)picolinamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-Ethoxyphenyl)picolinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Picolinamide: The parent compound without the ethoxyphenyl substitution.
N-(4-Methoxyphenyl)picolinamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-Chlorophenyl)picolinamide: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness: N-(4-Ethoxyphenyl)picolinamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-12-8-6-11(7-9-12)16-14(17)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKOYNFJCFHHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

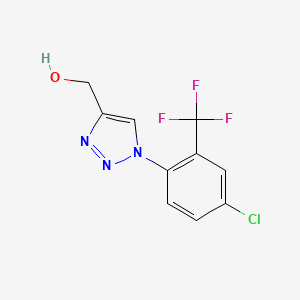
![N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2717500.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2717503.png)
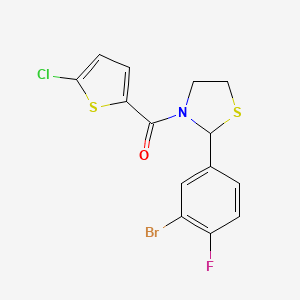
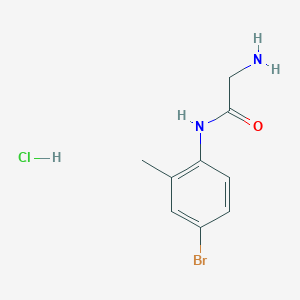
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2717507.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2717508.png)
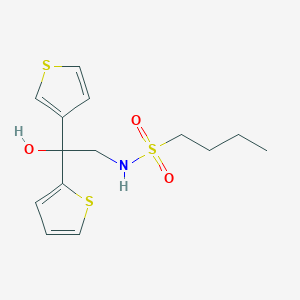
![2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2717510.png)
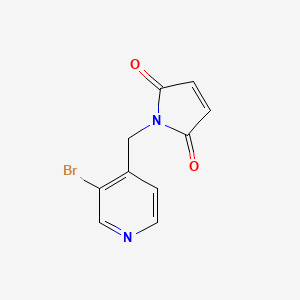
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2717513.png)
![3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2717514.png)
